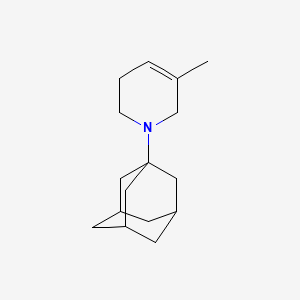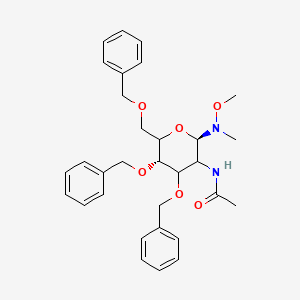
2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine is a complex organic compound that belongs to the class of glycosylamines This compound is characterized by the presence of an acetylamino group, a methoxy group, and multiple phenylmethyl groups attached to a glucopyranosylamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranose are protected using phenylmethyl (benzyl) groups to prevent unwanted reactions.
Introduction of Acetylamino Group: The acetylamino group is introduced through acetylation of the amino group on the glucopyranose.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through appropriate methylation reactions.
Deprotection: The phenylmethyl groups are removed under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the acetylamino group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated or demethylated products.
Applications De Recherche Scientifique
2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.
Synthetic Organic Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological molecules and its potential effects on biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Acetylamino)-2-deoxy-D-glucopyranose: Lacks the methoxy and phenylmethyl groups, making it less complex.
N-Methyl-D-glucopyranosylamine: Does not have the acetylamino or phenylmethyl groups.
3,4,6-Tris-O-(phenylmethyl)-D-glucopyranose: Lacks the acetylamino and N-methoxy-N-methyl groups.
Uniqueness
2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of multiple phenylmethyl groups, along with the acetylamino and methoxy groups, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C31H38N2O6 |
|---|---|
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
N-[(2R,5S)-2-[methoxy(methyl)amino]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C31H38N2O6/c1-23(34)32-28-30(38-21-26-17-11-6-12-18-26)29(37-20-25-15-9-5-10-16-25)27(39-31(28)33(2)35-3)22-36-19-24-13-7-4-8-14-24/h4-18,27-31H,19-22H2,1-3H3,(H,32,34)/t27?,28?,29-,30?,31-/m1/s1 |
Clé InChI |
MFMDSSOKBLQFTR-HOPQWXDLSA-N |
SMILES isomérique |
CC(=O)NC1[C@@H](OC([C@H](C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)COCC4=CC=CC=C4)N(C)OC |
SMILES canonique |
CC(=O)NC1C(C(C(OC1N(C)OC)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


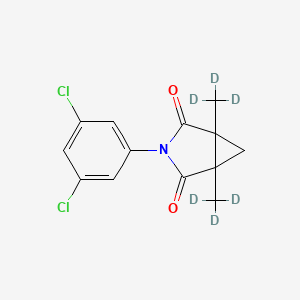
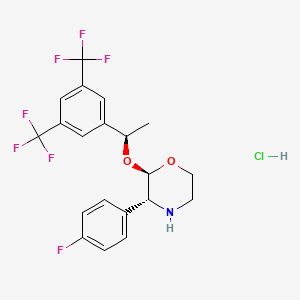
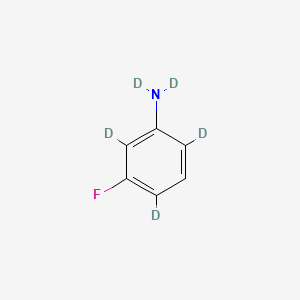
![7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13440075.png)
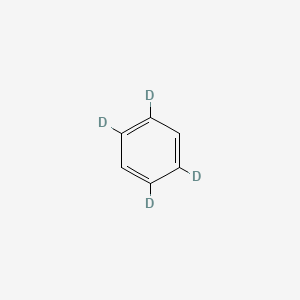
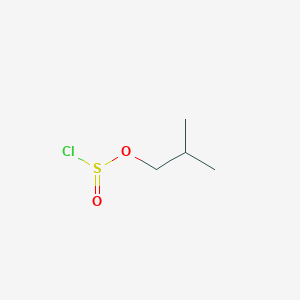
![(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide](/img/structure/B13440089.png)
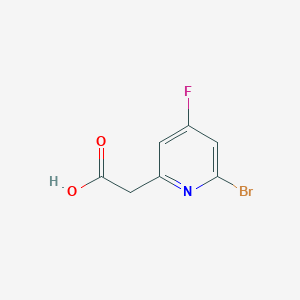

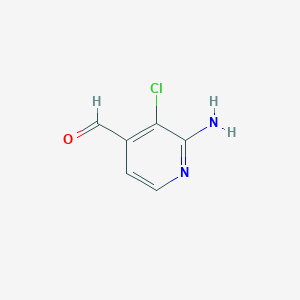

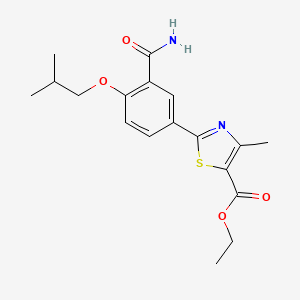
![[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13440134.png)
